NDT 9513727: A Comprehensive Technical Guide to its Mechanism of Action as a C5a Receptor Inverse Agonist
NDT 9513727: A Comprehensive Technical Guide to its Mechanism of Action as a C5a Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NDT 9513727 is a potent, selective, and orally bioavailable small molecule that functions as an inverse agonist of the human complement component 5a receptor (C5aR, CD88). This document provides an in-depth technical overview of the mechanism of action of NDT 9513727, detailing its molecular interactions with C5aR, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization. The quantitative data on its potency and efficacy are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
The complement system is a critical component of the innate immune system, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects through the G protein-coupled receptor (GPCR), C5aR, which is primarily expressed on myeloid cells.[1] The C5a-C5aR signaling axis plays a central role in a multitude of inflammatory diseases, making C5aR a compelling therapeutic target.[2][3]
NDT 9513727 has emerged as a significant investigational compound due to its potent and selective inverse agonist activity at the human C5aR.[4][5] Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist can inhibit the basal, constitutive activity of a receptor, leading to a more profound suppression of signaling.[6] This technical guide delineates the core mechanism of action of NDT 9513727, providing a valuable resource for researchers in inflammation and drug discovery.
Mechanism of Action of NDT 9513727
Molecular Interaction with C5aR
Structural studies have revealed that NDT 9513727 binds to an extra-helical site on the C5a receptor, located between transmembrane helices 3, 4, and 5.[2][7] This allosteric binding site is distinct from the orthosteric site where the endogenous ligand C5a binds.[8] The crystal structure of C5aR in complex with NDT 9513727 shows that the compound stabilizes an inactive conformation of the receptor.[2][7] A key interaction with the residue Trp2135.49 is thought to be a major determinant of the compound's species selectivity, with high affinity for primate and gerbil receptors and low affinity for rodent receptors.[2]
Inverse Agonism and Inhibition of C5aR Signaling
C5aR, like many GPCRs, exhibits a degree of constitutive (basal) activity even in the absence of its natural agonist, C5a.[6] NDT 9513727 functions as an inverse agonist by reducing this basal receptor activity.[9][10] This is demonstrated by its ability to decrease the basal level of GTPγS binding to membranes expressing C5aR.[9][10]
In the presence of C5a, NDT 9513727 acts as a potent competitive antagonist, inhibiting C5a-mediated G protein activation and downstream signaling cascades.[5] C5aR primarily couples to the Gαi subunit of heterotrimeric G proteins.[11][12] Activation of Gαi leads to the inhibition of adenylyl cyclase and the activation of other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[2] By stabilizing the inactive state of C5aR, NDT 9513727 effectively blocks these downstream events.
The primary signaling pathway inhibited by NDT 9513727 is the C5a-induced activation of Gαi, which leads to a cascade of intracellular events culminating in various cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][11]
Quantitative Data
The potency and activity of NDT 9513727 have been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of NDT 9513727
| Assay | Cell Type/System | Parameter | Value (nM) | Reference |
| C5aR Radioligand Binding | Human Neutrophil Membranes | IC50 | 11.6 | [4][5] |
| GTPγS Binding | Sf9 cell membranes expressing hC5aR | IC50 (vs. 10 nM C5a) | 9.2 | [5][9] |
| GTPγS Binding (Inverse Agonism) | Sf9 cell membranes expressing hC5aR | IC50 (basal) | 5.7 | [9][10] |
| Calcium Mobilization | Dibutyryl cAMP-differentiated U937 cells | IC50 (vs. EC50 of C5a) | 1.9 | [5][9] |
| Oxidative Burst | Human Neutrophils | IC50 | 1.1 | [5] |
| Degranulation | Human Neutrophils | IC50 | 7.1 | [5] |
| CD11b Expression | Human Neutrophils | IC50 | 4.3 | [5] |
| Chemotaxis | Human Neutrophils | IC50 | 2.5 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation and can be used to characterize agonists, antagonists, and inverse agonists.[12][13]
Materials:
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Membranes from Sf9 cells co-expressing human C5aR and Gαi2, Gβ1, and Gγ2 subunits.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
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GDP (Guanosine 5'-diphosphate).
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[35S]GTPγS.
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NDT 9513727 and human C5a.
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Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup:
-
For antagonist mode : To each well of a 96-well plate, add 50 µL of assay buffer containing various concentrations of NDT 9513727. Then add 50 µL of assay buffer containing a fixed concentration of human C5a (e.g., 10 nM).
-
For inverse agonist mode : Add 50 µL of assay buffer containing various concentrations of NDT 9513727 and 50 µL of assay buffer without C5a.
-
-
Add 50 µL of cell membranes (typically 5-10 µg of protein) to each well.
-
Add 50 µL of assay buffer containing GDP (final concentration ~10 µM).
-
Initiate the reaction by adding 50 µL of assay buffer containing [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Add 50 µL of a suspension of SPA beads to each well.
-
Incubate for an additional 30 minutes at room temperature to allow the beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation. For inverse agonism, the decrease in basal [35S]GTPγS binding is quantified.
References
- 1. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of the Terminal Complement Pathway on Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
